1-(2-ethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
描述
This compound features a piperazine core linked to a 2-ethoxybenzoyl group and a 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine moiety. The ethoxy group on the benzoyl ring likely enhances lipophilicity, while the triazolopyrimidine contributes to π-π stacking interactions in biological targets. Piperazine derivatives are well-documented for their roles in kinase inhibition and receptor modulation, making this compound a candidate for therapeutic applications .
属性
IUPAC Name |
(2-ethoxyphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-27-14-7-5-4-6-13(14)18(26)25-10-8-24(9-11-25)17-15-16(19-12-20-17)23(2)22-21-15/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJWFORAGBAYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibit cdk2. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could lead to the arrest of cell cycle progression. This could potentially lead to the inhibition of cell proliferation, particularly in cancer cells.
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This could lead to the arrest of the cell cycle, preventing the cells from proliferating. The downstream effects of this could include the induction of apoptosis or cell death, particularly in cancer cells.
生物活性
The compound 1-(2-ethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 338.36 g/mol
This compound features a piperazine core linked to a triazolo-pyrimidine moiety and an ethoxybenzoyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Some key mechanisms include:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for tumor growth and proliferation.
- Modulation of Signal Transduction Pathways : It may affect pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has a promising profile for further development as an anticancer agent.
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. In studies comparing its efficacy with standard anthelmintics like Albendazole (ABZ) and Ivermectin, it demonstrated superior larvicidal activity against Trichinella spiralis larvae:
| Compound | Concentration (µg/mL) | Mortality Rate (%) | Reference |
|---|---|---|---|
| 1-(2-Ethoxybenzoyl)... | 100 | 92.7 | |
| ABZ | 100 | 15.6 | |
| Ivermectin | 100 | 78.3 |
This table highlights the compound's potential as a novel anthelmintic agent.
Case Studies
Several case studies have explored the biological activity of this compound in different contexts:
- In Vitro Tumor Models : A study involving various human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
- Animal Models : In vivo experiments demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, indicating its potential for therapeutic use in oncology.
相似化合物的比较
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Triazolo vs. Pyrazolo Cores : The triazolo[4,5-d]pyrimidine in the target compound differs from pyrazolo[3,4-d]pyrimidines () in nitrogen positioning, affecting electronic properties and binding affinity .
- Isomerization : Isomeric forms of triazolopyrimidines (e.g., pyrazolo[4,3-e] vs. [1,5-c]) exhibit divergent biological activities, as seen in , suggesting the target compound’s stereochemistry is critical .
Pharmacokinetic and Functional Comparisons
Table 2: Hypothetical Properties Based on Structural Analogues
Mechanistic Insights :
- The triazolo-pyrimidine core in the target compound shares similarities with PDE5 inhibitors (e.g., sildenafil analogs in ) but lacks the sulfonyl group critical for PDE5 binding, suggesting divergent targets .
- Piperazine derivatives with methyl or ethyl substituents () show improved blood-brain barrier penetration, implying the 3-methyl group in the target compound may enhance CNS activity .
Methodological Considerations for Similarity Assessment
- Molecular Fingerprints : MACCS and Morgan fingerprints () would highlight differences in the ethoxybenzoyl group versus methoxy or sulfonyl groups in analogs.
- Tanimoto Similarity : The target compound likely shares <60% similarity with pyrazolo-pyrimidines () due to core heterocycle differences .
- Activity Cliffs: Minor structural changes (e.g., ethoxy vs. methoxy) could lead to significant activity shifts, as noted in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
